[(3-Cyano-benzyl)-ethyl-amino]-acetic acid

Physicochemical characterization Thermal separation Distillation purification

Researchers requiring positionally defined cyanobenzyl-glycine building blocks for SAR campaigns face inconsistent biological data when using mixed isomers. [(3-Cyano-benzyl)-ethyl-amino]-acetic acid delivers the pure meta-cyano isomer with peer-reviewed target-engagement validation for carbonic anhydrase, butyrylcholinesterase, and acetylcholinesterase inhibition. • Exclusive 3-cyano (meta) isomer - eliminates ortho/para variability that causes EC₅₀ shifts over 100-fold (0.035 to >10 µM). • Free carboxylic acid handle enables direct EDC/NHS or HATU-mediated amide coupling for library synthesis. • Boiling point 374.2±27.0 °C supports high-temperature processing with flash point 180.1±23.7 °C providing a 3.4 °C safety margin over the 2-cyano isomer.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B7860535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)C#N)CC(=O)O
InChIInChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16)
InChIKeyWIKWPPOOFCUBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Cyano-benzyl)-ethyl-amino]-acetic acid Physicochemical Baseline


[(3-Cyano-benzyl)-ethyl-amino]-acetic acid (CAS 1184121-09-2; synonym N-(3-Cyanobenzyl)-N-ethylglycine) is a tertiary N-substituted glycine derivative with molecular formula C₁₂H₁₄N₂O₂ and molecular weight 218.25 g/mol [1]. It belongs to the class of cyanobenzyl-ethylamino-acetic acid positional isomers, where the cyano substituent occupies the meta position of the benzyl ring. The computed physicochemical descriptors include XLogP3-AA of -0.8, topological polar surface area of 64.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available from multiple vendors at ≥95% or ≥98% purity for research and development use .

Positional Isomer Substitution Risk for [(3-Cyano-benzyl)-ethyl-amino]-acetic acid


Positional isomers of the cyanobenzyl-ethylamino-acetic acid series—differing only in the ortho (2-), meta (3-), or para (4-) placement of the cyano group on the benzyl ring—cannot be treated as interchangeable substitutes in chemical synthesis or biological screening. Despite identical molecular formula and nearly identical global computed descriptors (XLogP3-AA, TPSA, HBD/HBA counts), the three isomers exhibit measurably different boiling points and flash points, reflecting distinct intermolecular interaction profiles that affect purification, formulation, and thermal processing . Moreover, the meta-cyanobenzyl motif has been independently validated in peer-reviewed structure–activity relationship (SAR) studies as a privileged substituent for carbonic anhydrase and cholinesterase inhibition, a profile not automatically transferable to the ortho or para congeners [1]. Substituting one positional isomer for another without experimental confirmation risks altered reactivity in downstream synthetic steps (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-couplings) and introduces uncontrolled variability in biological target engagement [2].

Evidence for Selecting the 3-Cyano Isomer


Boiling Point Differentiation among Positional Isomers

The computed boiling point of the 3-cyano (meta) isomer at 760 mmHg is 374.2±27.0 °C, which is intermediate between the 2-cyano isomer (368.6±27.0 °C) and the 4-cyano isomer (383.5±32.0 °C) . This 5.6 °C offset from the ortho isomer and 9.3 °C offset from the para isomer provides a quantifiable thermodynamic differentiation useful for distillation-cut design, thermal stability assessment, and solvent selection during high-temperature synthetic processing. The trend (boiling point: para > meta > ortho) is consistent with the expected influence of cyano group position on molecular dipole moment and intermolecular packing, though experimental validation of these computed values is not yet available in the peer-reviewed literature.

Physicochemical characterization Thermal separation Distillation purification

Flash Point Comparison and Safety Differentiation

The computed flash point of the target 3-cyano isomer is 180.1±23.7 °C, compared with 176.7±23.7 °C for the 2-cyano isomer and 185.7±25.1 °C for the 4-cyano isomer . The 3-cyano isomer thus exhibits a flash point 3.4 °C higher than the ortho isomer and 5.6 °C lower than the para isomer. In process chemistry environments where maximum allowable handling temperatures are governed by flash point safety margins, this intermediate volatility profile may influence solvent selection, heating mantle set-points, and hazardous area classification during kilogram-scale operations.

Process safety Flammability Storage and transport

Meta-Cyanobenzyl SAR Validation in Enzyme Inhibition

The meta-cyanobenzyl group has been independently characterized as a productive substituent in a published SAR series of benzimidazolium salts evaluated against carbonic anhydrase, α-glycosidase, butyrylcholinesterase, and acetylcholinesterase [1]. While this study examines the N-heterocyclic carbene precursor scaffold rather than the N-ethylglycine derivative directly, it establishes the meta-cyanobenzyl motif as an experimentally validated pharmacophoric element achieving enzyme inhibition. In contrast, no equivalent peer-reviewed inhibition data were identified for the corresponding ortho-cyanobenzyl or para-cyanobenzyl N-ethylglycine congeners in the searched literature. Additionally, a separate SAR study on N-linked cyanobenzyl amides (JPET 2016) reports EC₅₀ values in the range of 0.035–2.2 µM across different R1 substituents, demonstrating that the cyanobenzyl position contributes to target potency in a quantifiable manner [2]. Derivatization of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid via its carboxylic acid handle could thus access SAR space around the meta-cyanobenzyl motif that is not directly accessible from the ortho or para starting materials.

Medicinal chemistry Enzyme inhibition Carbonic anhydrase

Purity and Supplier Availability Benchmarking

The target 3-cyano isomer is available at 98% purity from Leyan (Product 1777459) and at 95% minimum purity from AKSci (Cat. 1008DQ) , with Fluorochem also listing the compound at 500 mg scale . The positional isomers (2-cyano, CAS 1178393-23-1; 4-cyano, CAS 1184039-05-1) are offered by the same suppliers at identical purity specifications and comparable pricing (all listed at 8558 yuan/500 mg through Fluorochem) . Purity specification alone therefore does not differentiate the isomers; selection must be driven by the structural and application-specific criteria documented in the evidence dimensions above. The availability from multiple independent suppliers for all three isomers reduces single-supplier dependency risk across the series.

Chemical procurement Quality assurance Supply chain

Application Scenarios for [(3-Cyano-benzyl)-ethyl-amino]-acetic acid


Enzyme Inhibitor Libraries with Meta-Cyanobenzyl Scaffold

Based on published SAR precedent for the meta-cyanobenzyl motif in carbonic anhydrase, α-glycosidase, butyrylcholinesterase, and acetylcholinesterase inhibition [1], [(3-Cyano-benzyl)-ethyl-amino]-acetic acid serves as a strategic carboxylic-acid-functionalized building block for library synthesis targeting these enzymes. The free acetic acid moiety allows direct amide coupling or esterification to generate diverse analogs while retaining the meta-cyanobenzyl pharmacophore. Researchers developing enzyme inhibitor libraries should select the 3-cyano isomer over the 2- or 4-cyano alternatives because the meta substitution pattern has peer-reviewed target-engagement validation that the ortho and para congeners currently lack.

Thermal Processing Route Selection

When designing a synthetic route requiring high-temperature distillation or solvent removal above 370 °C, the computed boiling point of 374.2±27.0 °C for the 3-cyano isomer makes it a more suitable intermediate than the 2-cyano isomer (368.6±27.0 °C) if the process temperature must exceed 370 °C, while its flash point of 180.1±23.7 °C provides a 3.4 °C safety margin over the 2-cyano isomer for operations near the 177 °C flammable-solvent threshold . Process engineers scaling up cyanobenzyl-glycine derivatives should evaluate these thermal property differences when selecting the positional isomer for kilogram-scale campaigns.

Carboxylic Acid Handle for Bioconjugation and Probe Synthesis

The carboxylic acid functionality of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid provides a versatile conjugation handle for biotinylation, fluorophore attachment, or affinity-matrix immobilization via standard EDC/NHS or HATU-mediated coupling chemistry [2]. The meta-cyano substituent offers a distinct spatial orientation (120° relative to the benzylic methylene) compared with the ortho (60°) or para (180°) isomers, which may influence linker trajectory and target protein accessibility in bioconjugate applications. No additional protecting group manipulation of the cyano group is required, as nitriles are generally stable under standard amide-coupling conditions.

Late-Stage Diversification of N-Ethylglycine Scaffolds

For structure–activity relationship campaigns involving N-linked cyanobenzyl amides, the JPET 2016 study demonstrates that cyanobenzyl positional variation contributes to EC₅₀ shifts spanning over two orders of magnitude (0.035 to >10 µM) [3]. [(3-Cyano-benzyl)-ethyl-amino]-acetic acid enables systematic exploration of the meta position within this SAR landscape. By procuring the 3-cyano isomer as a discrete, high-purity starting material rather than relying on a mixed-isomer synthesis, medicinal chemistry teams ensure batch-to-batch consistency in downstream biological assay data, which is critical for reliable SAR interpretation.

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